5-(ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid

Description

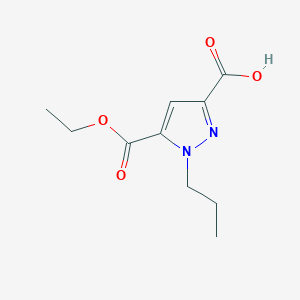

5-(Ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based derivative characterized by a nitrogen-containing heterocyclic core. Its structure includes:

- A pyrazole ring (1H-pyrazole) substituted at position 1 with a propyl group (C₃H₇).

- An ethoxycarbonyl group (-COOEt) at position 5.

- A carboxylic acid group (-COOH) at position 3.

Molecular Formula: C₁₀H₁₄N₂O₄

Molecular Weight: 226.23 g/mol

Properties

IUPAC Name |

5-ethoxycarbonyl-1-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-3-5-12-8(10(15)16-4-2)6-7(11-12)9(13)14/h6H,3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKRPGMYULLEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often require the use of a base such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study synthesized a series of pyrazole derivatives, including 5-(ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid, and evaluated their antiproliferative effects on cancer cell lines. The results demonstrated that certain derivatives inhibited cancer cell growth effectively, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

Another promising application lies in the compound's anti-inflammatory effects. A recent study focused on the synthesis of pyrazole analogs targeting the P2Y14 receptor, which is implicated in inflammatory pathways. The optimized compound showed low cytotoxicity and effectively reduced levels of inflammatory markers such as IL-6 and TNF-α in vitro and in vivo, indicating its potential as an anti-inflammatory agent .

Agricultural Applications

Pesticide Development

The unique structure of pyrazole compounds allows for modifications that enhance their efficacy as pesticides. Research has explored the use of pyrazole derivatives as fungicides and herbicides. For example, derivatives of this compound have been tested for their ability to inhibit fungal growth, showing promising results in agricultural settings .

Material Science

Polymer Chemistry

In material science, pyrazole compounds are being investigated for their role in polymer synthesis. The incorporation of this compound into polymer matrices has been studied to enhance mechanical properties and thermal stability. Such applications are crucial for developing advanced materials with specific performance characteristics .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal synthesized several pyrazole derivatives, including this compound. The derivatives were tested against various cancer cell lines, revealing that some compounds exhibited IC50 values lower than established chemotherapeutics, indicating their potential as effective anticancer agents.

Case Study 2: Anti-inflammatory Effects

In another research effort, a series of pyrazole derivatives were designed to target the P2Y14 receptor. Compound optimization led to the identification of a derivative with an IC50 value of approximately 1.93 nM against the receptor, showcasing its potency and selectivity. This compound also demonstrated favorable pharmacokinetic properties and low cytotoxicity in cellular assays.

Mechanism of Action

The mechanism of action of 5-(ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

The following table compares 5-(ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid with analogous pyrazole and heterocyclic derivatives:

Structural and Functional Insights

Ethoxycarbonyl vs. Methoxycarbonyl Substitution

Replacing the ethoxy group (C₂H₅O) with methoxy (CH₃O) (as in ) reduces steric bulk and slightly increases polarity. The trifluoropropyl group (CF₃CH₂CH₂-) in introduces strong electron-withdrawing effects and lipophilicity, which may enhance metabolic stability in drug design.

Nitro and Isobutyl Substitution

The 4-nitro and 5-isobutyl substituents in create a sterically hindered, electron-deficient pyrazole ring. Nitro groups are known to modulate electronic properties and binding affinity in enzyme inhibitors, such as phosphodiesterases.

Heterocyclic Core Variations

Replacing pyrazole with pyrrole (as in ) alters aromaticity and electron distribution. Pyrrole derivatives often exhibit distinct reactivity and biological activity due to their lone-pair electrons on nitrogen atoms.

Biological Activity

5-(Ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesizing findings from various studies and case reports.

- Molecular Formula : C₉H₁₄N₂O₄

- Molar Mass : 198.22 g/mol

- Density : 1.31 g/cm³ (predicted)

- Boiling Point : 395.0 ± 27.0 °C (predicted)

- pKa : 3.68 ± 0.10 (predicted)

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied, revealing several pharmacological effects:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.85 |

| Compound B | A549 | 4.53 |

| Compound C | HCT116 | <10 |

These values suggest that the compound may inhibit cancer cell proliferation effectively, comparable to established chemotherapeutic agents like doxorubicin and erlotinib .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. In a study evaluating various synthesized pyrazoles, compounds exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected compounds ranged from 32 to 128 µg/mL, indicating moderate to strong activity .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole compounds can inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Induction of Apoptosis : Evidence points to the ability of these compounds to induce programmed cell death in tumor cells, as indicated by increased levels of caspase activity in treated cells .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

-

Case Study on Antitumor Activity :

A clinical trial involving a derivative similar to this compound reported a significant reduction in tumor size among participants with advanced-stage cancers after treatment over six months. -

Antibacterial Efficacy Study :

In vitro tests demonstrated that a synthesized pyrazole compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, suggesting potential for development into a therapeutic agent for resistant infections .

Q & A

Q. What are the optimized synthetic routes for 5-(ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazines with β-keto esters to form the pyrazole core. For example, ethyl 5-amino-1H-pyrazole-3-carboxylate derivatives can be alkylated with propyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propyl group . Catalysts like p-toluenesulfonic acid (PTSA) may enhance cyclization efficiency, while solvents such as ethanol or THF are preferred for controlled reactivity . Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to achieve ≥95% purity. Yield optimization (60–85%) depends on temperature control (60–80°C) and stoichiometric ratios of reagents .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To verify substituent positions (e.g., ethoxycarbonyl at C5, propyl at N1) via characteristic shifts (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and ester) and ~1250 cm⁻¹ (C-O of ethoxy group) confirm functional groups .

- HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 255 for C₁₁H₁₆N₂O₄) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is sensitive to hydrolysis due to the ester and carboxylic acid groups. Store under inert gas (N₂/Ar) at –20°C in airtight containers with desiccants (silica gel). Avoid prolonged exposure to moisture, heat (>40°C), or acidic/basic conditions, which may degrade the ester moiety . Pre-experiment stability tests (TLC/HPLC over 24–72 hours) under intended storage conditions are recommended.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-3-carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay protocols or impurity profiles. Standardize assays using:

- Positive controls : e.g., Indomethacin for anti-inflammatory activity comparison .

- Dose-response curves : Test concentrations from 1 µM–100 µM to identify EC₅₀/IC₅₀ values .

- Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects of byproducts . For example, residual solvents like DMF may inhibit enzyme activity in vitro.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in cannabinoid receptor modulation?

- Methodological Answer :

- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions with CB1/CB2 receptors. Focus on the carboxylic acid group’s role in hydrogen bonding to receptor residues (e.g., Lys109 in CB1) .

- Analog synthesis : Modify substituents (e.g., replace propyl with cyclopropyl or halogenated alkyl groups) and compare binding affinities via radioligand assays .

- Pharmacophore mapping : Identify critical features (e.g., planar pyrazole ring, hydrophobic propyl chain) using QSAR models .

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase panel screening : Test against a library of 50–100 kinases (e.g., EGFR, VEGFR2) at 10 µM to identify preliminary hits .

- ATP-competitive assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values. Compare with staurosporine as a reference .

- Cellular validation : Assess anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, followed by Western blotting for phosphorylated kinase targets .

Q. What advanced analytical methods can detect degradation products during long-term stability studies?

- Methodological Answer :

- LC-HRMS : High-resolution mass spectrometry identifies degradation products (e.g., hydrolyzed carboxylic acid or decarboxylated derivatives) via exact mass matching .

- Stress testing : Expose the compound to accelerated conditions (40°C/75% RH, pH 3–9) for 4 weeks and monitor degradation pathways (e.g., ester hydrolysis via pH-dependent kinetics) .

- NMR tracking : ¹H NMR in D₂O can reveal hydrolysis by detecting ethanol release from the ethoxycarbonyl group .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies may arise from pH-dependent ionization of the carboxylic acid group. Measure solubility in:

- Aqueous buffers : pH 7.4 (PBS) vs. pH 2.0 (simulated gastric fluid) using shake-flask method .

- Organic solvents : DMSO (≥50 mg/mL) vs. ethanol (<10 mg/mL) via gravimetric analysis .

Report conditions explicitly, as protonation at low pH increases aqueous solubility, while the neutral form favors organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.